2,3-Dimethoxy-5-nitrophenol
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Overview
Description
2,3-Dimethoxy-5-nitrophenol is an organic compound with the chemical formula C8H9NO5. It is a yellow crystalline solid that is non-volatile at room temperature and has a melting point of about 116-117°C . This compound is soluble in solvents such as ethanol and dimethylformamide . It is often used as an important intermediate in organic synthesis, particularly in the preparation of biologically active compounds, dyes, and photoluminescent materials .
Preparation Methods
The preparation of 2,3-Dimethoxy-5-nitrophenol can be achieved through a substitution reaction of 3-nitrophenol. Specifically, 3-nitrophenol is reacted with methanol under basic conditions . The reaction generally requires a longer reaction time and an appropriate reaction temperature . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
2,3-Dimethoxy-5-nitrophenol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium on carbon, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,3-Dimethoxy-5-nitrophenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the synthesis of biologically active molecules.
Medicine: It is involved in the preparation of certain medicaments.
Industry: It is useful as a dye and in photoluminescent materials.
Mechanism of Action
The mechanism by which 2,3-Dimethoxy-5-nitrophenol exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the methoxy groups can influence the compound’s reactivity and solubility. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2,3-Dimethoxy-5-nitrophenol can be compared with other similar compounds such as:
- 2,4-Dimethoxy-5-nitrophenol
- 2,3-Dimethoxy-4-nitrophenol
- 2,3-Dimethoxy-6-nitrophenol
These compounds share similar structural features but differ in the position of the nitro and methoxy groups, which can influence their chemical properties and reactivity. The uniqueness of this compound lies in its specific substitution pattern, which affects its solubility, melting point, and reactivity .
Properties
IUPAC Name |
2,3-dimethoxy-5-nitrophenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO5/c1-13-7-4-5(9(11)12)3-6(10)8(7)14-2/h3-4,10H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHKOOWDMYYNFBX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)O)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00624841 |
Source
|
Record name | 2,3-Dimethoxy-5-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00624841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32905-09-2 |
Source
|
Record name | 2,3-Dimethoxy-5-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00624841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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